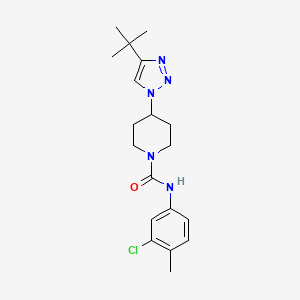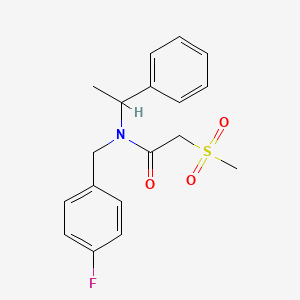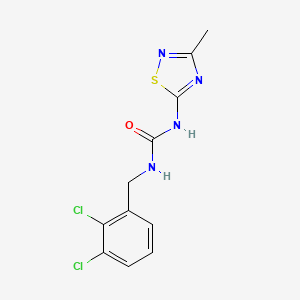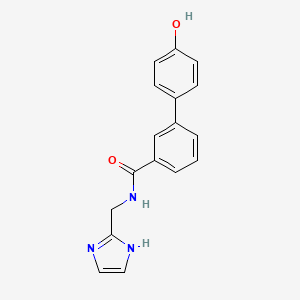![molecular formula C13H17ClN2O5S B5902791 N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,4-dioxane-2-carboxamide](/img/structure/B5902791.png)
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,4-dioxane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,4-dioxane-2-carboxamide, commonly known as CES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CES is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CES involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. By inhibiting CAIX, CES suppresses the growth and proliferation of cancer cells and induces apoptosis. CES also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
CES has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. CES exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using CES in lab experiments is its potent anti-cancer activity. It has been shown to inhibit the growth and proliferation of various types of cancer cells, making it a valuable tool for cancer research. However, one of the limitations of using CES in lab experiments is its potential toxicity. Studies have shown that CES can cause liver damage and renal toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions related to CES that can be explored. One potential direction is to further investigate its potential applications in cancer therapy. Studies can be conducted to determine the efficacy and safety of CES in preclinical and clinical trials. Another potential direction is to explore its potential applications in the treatment of neurological disorders. Studies can be conducted to determine the optimal dosage and duration of treatment in animal models of neurological disorders. Finally, studies can be conducted to investigate the potential side effects and toxicity of CES in humans to determine its safety for clinical use.
Méthodes De Synthèse
The synthesis of CES has been reported in various studies using different methods. One of the most commonly used methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminoethanol in the presence of triethylamine, followed by the reaction with dioxane-2-carboxylic acid. The resulting product is then purified using column chromatography to obtain CES in high yield and purity.
Applications De Recherche Scientifique
CES has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of CES is in the field of cancer research. Studies have shown that CES exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
CES has also been studied for its potential applications in the treatment of neurological disorders. Studies have shown that CES exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5S/c14-10-1-3-11(4-2-10)22(18,19)16-6-5-15-13(17)12-9-20-7-8-21-12/h1-4,12,16H,5-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLODKRNBPHHUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
![(1R,9aR)-1-({[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902726.png)
![5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5902729.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzonitrile](/img/structure/B5902743.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902753.png)
![4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5902756.png)


![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)

![5-{[allyl(2-methoxybenzyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B5902807.png)